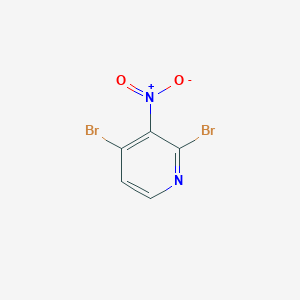

2,4-Dibromo-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJXIUCFDVHTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624535 | |

| Record name | 2,4-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121263-10-3 | |

| Record name | 2,4-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dibromo-3-nitropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data to support researchers in their scientific endeavors.

Introduction

This compound (CAS No. 121263-10-3) is a halogenated and nitrated pyridine derivative with the molecular formula C₅H₂Br₂N₂O₂ and a molecular weight of 281.89 g/mol .[1][2] Its unique substitution pattern makes it a versatile building block in organic synthesis, particularly for introducing the 3-nitropyridine scaffold into more complex molecules. The presence of two bromine atoms at positions 2 and 4, coupled with an electron-withdrawing nitro group at position 3, offers multiple reaction sites for nucleophilic substitution and cross-coupling reactions. This reactivity is pivotal in the synthesis of biologically active compounds.[1] The compound typically appears as a light brown powder.[1]

Synthesis of this compound

The most direct and plausible method for the synthesis of this compound is the electrophilic nitration of 2,4-dibromopyridine. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the reaction can be achieved under forcing conditions using a mixture of concentrated nitric acid and sulfuric acid.

Synthesis of the Precursor: 2,4-Dibromopyridine

A common method for the preparation of 2,4-dibromopyridine is from 2,4-dihydroxypyridine.[3]

Reaction Scheme:

Caption: Synthesis of 2,4-Dibromopyridine.

Experimental Protocol:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add 2,4-dihydroxypyridine and an excess of phosphorus oxybromide (POBr₃).

-

Heat the reaction mixture to 125 °C and maintain this temperature for several hours.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base, such as sodium carbonate, until the pH is basic.

-

Extract the product with an organic solvent like dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2,4-dibromopyridine.

-

Purify the crude product by column chromatography on silica gel.

Nitration of 2,4-Dibromopyridine

The following protocol is a general procedure for the nitration of a substituted pyridine and should be optimized for the specific substrate.[4][5]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0 °C using an ice bath.

-

Slowly and portion-wise, add 2,4-dibromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of 2,4-dibromopyridine in sulfuric acid, maintaining the temperature below 10 °C.[4]

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a set period (e.g., 1-2 hours), monitoring the reaction progress by TLC or HPLC.[4]

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.[5]

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 7-8.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum to yield crude this compound.

-

For higher purity, the product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography.

Characterization of this compound

Due to the limited availability of experimentally verified data for this compound, the following characterization data is a combination of reported physical properties and predicted spectroscopic data based on the analysis of closely related compounds.[6]

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 121263-10-3 | [1] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1] |

| Molecular Weight | 281.89 g/mol | [1] |

| Appearance | Light brown powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | Store at 0-8 °C | [1] |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of similar compounds such as 2,4-dibromo-5-nitropyridine, 2-amino-4-bromo-3-nitropyridine, and 3-bromo-2-nitropyridine.[6][7][8]

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the two bromine atoms and the nitro group will cause these protons to be significantly deshielded.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.6 | d | H-6 |

| ~7.9 | d | H-5 |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-6 |

| ~148 | C-2 |

| ~140 | C-4 |

| ~135 | C-3 |

| ~125 | C-5 |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the nitro group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1530 - 1550 | Strong | Asymmetric NO₂ stretch |

| 1340 - 1360 | Strong | Symmetric NO₂ stretch |

| 1580 - 1610 | Medium | C=C and C=N stretching (aromatic ring) |

| ~3100 | Weak | C-H stretching (aromatic) |

| 700 - 900 | Strong | C-H out-of-plane bending |

3.2.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio). The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and bromine atoms.

| m/z | Interpretation |

| 281/283/285 | [M]⁺ isotopic cluster |

| 235/237/239 | [M - NO₂]⁺ |

| 202/204 | [M - Br]⁺ |

| 156/158 | [M - Br - NO₂]⁺ |

| 76 | [C₅H₂N]⁺ |

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. cenmed.com [cenmed.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,4-DIBROMO-5-NITROPYRIDINE(4487-57-4) 1H NMR spectrum [chemicalbook.com]

- 8. 3-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,4-Dibromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-3-nitropyridine is a halogenated and nitrated pyridine derivative that serves as a versatile intermediate in organic synthesis.[1][2] Its unique substitution pattern, featuring two bromine atoms and a nitro group on the pyridine ring, imparts distinct reactivity, making it a valuable building block for the synthesis of a wide range of more complex molecules.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to pharmaceutical and agrochemical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental data is available, certain properties are predicted and should be considered with appropriate caution.

| Property | Value | Source |

| CAS Number | 121263-10-3 | [3][4] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [3][4] |

| Molecular Weight | 281.89 g/mol | [3][4] |

| Appearance | Light brown powder | [2] |

| Boiling Point | 262.1 °C at 760 mmHg | [5] |

| Flash Point | 112.3 °C | [5] |

| Density | 2.221 g/cm³ | [5] |

| Refractive Index | 1.649 | [5] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [2][3] |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the deshielding effects of the nitro group and the bromine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbons bearing the bromine and nitro substituents will show characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹) and C-Br stretching vibrations.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 281.89 g/mol . The isotopic pattern of the two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 pattern.

Synthesis and Reactivity

Synthesis

A likely synthetic route to this compound involves the nitration of 2,4-dibromopyridine. While a specific protocol for this exact transformation is not widely published, a general procedure for the nitration of pyridine derivatives can be adapted. This typically involves the use of a nitrating mixture, such as nitric acid in the presence of a strong acid like sulfuric acid, at controlled temperatures.

Experimental Protocol: General Nitration of a Pyridine Derivative

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

-

2,4-dibromopyridine

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent (e.g., dichloromethane or ethyl acetate for extraction)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2,4-dibromopyridine to the cooled sulfuric acid while maintaining a low temperature.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2,4-dibromopyridine in sulfuric acid, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Neutralize the acidic solution with a base, such as sodium hydroxide solution.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Reactivity

The chemical reactivity of this compound is dictated by the presence of the electron-withdrawing nitro group and the two bromine atoms on the pyridine ring.[1][2] This substitution pattern makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, where one or both bromine atoms can be displaced by various nucleophiles. The nitro group activates the ring towards such substitutions. This reactivity allows for the introduction of a wide range of functional groups, making it a key intermediate in the synthesis of diverse molecular scaffolds.[1][2]

Applications in Research and Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential biological activity.

Pharmaceutical Applications: This compound serves as a key intermediate in the development of novel pharmaceuticals.[1][2] Its derivatives are being explored for a variety of therapeutic areas, including the development of antibacterial and anticancer agents.[1] The ability to functionalize the pyridine ring at the 2- and 4-positions allows for the creation of libraries of compounds for screening and lead optimization in drug discovery programs.

Agrochemical Applications: In the field of agrochemicals, this compound is used in the synthesis of new pesticides and herbicides.[1][2] The pyridine scaffold is a common feature in many commercially successful agrochemicals, and this intermediate provides a convenient entry point for the synthesis of novel crop protection agents.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent use in the creation of diverse derivatives.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in the fields of medicinal chemistry and agrochemical science. While a complete experimental dataset for all its physicochemical properties is not yet available, its known characteristics and reactivity profile make it an attractive starting material for the synthesis of novel, biologically active compounds. Further research into its properties and the development of specific synthetic protocols will undoubtedly expand its utility and application in various areas of chemical research.

References

An In-depth Technical Guide to 2,4-Dibromo-3-nitropyridine for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,4-Dibromo-3-nitropyridine, a key building block in medicinal chemistry. This document outlines its chemical properties, detailed experimental protocols for its application in common synthetic reactions, and visual representations of key chemical workflows relevant to drug discovery and development.

Core Compound Data

This compound is a functionalized pyridine ring, making it a valuable intermediate for the synthesis of complex, biologically active molecules. Its chemical properties are summarized below.

| Property | Value |

| CAS Number | 121263-10-3 |

| Molecular Formula | C₅H₂Br₂N₂O₂ |

| Molecular Weight | 281.89 g/mol |

| Appearance | Light brown powder |

| Purity | Typically ≥95-98% |

| Storage Conditions | Store at 0-8 °C |

Synthetic Applications & Experimental Protocols

This compound is a versatile reagent, primarily utilized in cross-coupling and nucleophilic substitution reactions to build more complex molecular architectures. The bromine atoms at positions 2 and 4, activated by the electron-withdrawing nitro group at position 3, serve as excellent handles for sequential functionalization. Below are detailed protocols for key transformations critical in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. Due to the differential reactivity of the bromine atoms, selective coupling can often be achieved.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Anhydrous and inert reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Inerting: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03 eq.) to the flask.

-

Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting halide.[2]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[1]

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1][2]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution, allowing for the displacement of the bromo substituents by various nucleophiles such as amines, alcohols, or thiols. This reaction is fundamental in building the core structures of many kinase inhibitors.[3]

Materials:

-

This compound derivative

-

Nucleophile (e.g., a primary or secondary amine, 1.1-1.5 equivalents)

-

Base (e.g., K₂CO₃ or Diisopropylethylamine (DIPEA), 1.5-2.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Inert reaction vessel and atmosphere

Procedure:

-

Reaction Setup: To a round-bottom flask, add the this compound derivative (1.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent and Nucleophile Addition: Add the anhydrous solvent (e.g., DMF) to dissolve the solids, followed by the addition of the amine nucleophile (1.5 eq.).[3]

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically 80-100 °C) and stir for 4-12 hours.[3]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.[3]

-

Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the product. Recrystallization or column chromatography may be performed for further purification.[3]

Application in Kinase Inhibitor Synthesis

A primary application for intermediates like this compound is the synthesis of heterocyclic cores for kinase inhibitors, such as the imidazo[4,5-b]pyridine scaffold.[3] The general synthetic strategy involves a series of sequential reactions to build the final, complex molecule.

References

Spectroscopic and Synthetic Profile of 2,4-Dibromo-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathway for the versatile heterocyclic building block, 2,4-Dibromo-3-nitropyridine. This compound is of significant interest in medicinal chemistry and materials science due to its potential as a precursor for a wide range of functionalized molecules. This document presents predicted spectroscopic data, detailed experimental protocols for its characterization, and a logical workflow for its synthesis and analysis.

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived public data for this compound, the following spectroscopic data has been predicted based on established principles and data from analogous compounds. These predictions serve as a valuable reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 | d | ~5.0 | H-6 |

| ~7.9 | d | ~5.0 | H-5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-6 |

| ~148 | C-2 |

| ~145 | C-3 |

| ~130 | C-5 |

| ~125 | C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1580-1560 | Strong | C=C stretching (aromatic ring) |

| ~1530-1500 | Strong | Asymmetric NO₂ stretching |

| ~1350-1330 | Strong | Symmetric NO₂ stretching |

| ~1100-1000 | Medium | C-Br stretching |

| ~850-750 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Interpretation |

| 281/283/285 | [M]⁺ Molecular ion peak (isotopic pattern for two Br atoms) |

| 235/237/239 | [M-NO₂]⁺ |

| 202/204 | [M-Br]⁺ |

| 156/158 | [M-NO₂-Br]⁺ |

| 76 | [C₅H₂N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate spectral width (e.g., 0-10 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

-

Reference the chemical shifts to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Set appropriate spectral width (e.g., 0-160 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer, such as one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

EI-MS: Introduce the sample into the ion source. The fragmentation pattern will be generated by electron impact.

-

ESI-MS: Infuse the sample solution into the ESI source to generate protonated molecular ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Visualizations

Synthesis of this compound

A plausible synthetic route to this compound starts from 2-amino-4-bromopyridine. The amino group directs the nitration to the 3-position, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization Workflow

The structural elucidation of a newly synthesized compound like this compound follows a logical workflow employing various spectroscopic techniques.

Crystal Structure Analysis of 2,4-Dibromo-3-nitropyridine: A Methodological Overview

Affiliation: Google Research

Abstract

2,4-Dibromo-3-nitropyridine is a valuable halogenated and nitrated pyridine derivative utilized as a key intermediate in the synthesis of a variety of more complex molecules for the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern offers a unique combination of reactive sites, making it a versatile building block in medicinal chemistry and materials science.[1] Despite its importance, a detailed single-crystal X-ray diffraction study and the resulting crystallographic data for this compound are not publicly available in crystallographic databases or the scientific literature at the time of this publication.

This technical guide, therefore, outlines the established experimental protocols and analytical techniques that would be employed for the comprehensive crystal structure analysis of this compound. It serves as a methodological framework for researchers and drug development professionals, detailing the synthesis, crystallization, X-ray diffraction data collection, and structure refinement processes. Furthermore, this document presents hypothetical data tables and visualizations that would be expected from such an analysis, providing a template for the interpretation and presentation of crystallographic findings for this and related compounds.

Introduction

Substituted pyridines are a critical class of heterocyclic compounds in drug discovery and development due to their presence in numerous biologically active molecules. The introduction of bromine atoms and a nitro group, as in this compound, significantly influences the molecule's electronic properties, reactivity, and potential intermolecular interactions.[1] Understanding the precise three-dimensional arrangement of atoms and the packing of molecules in the solid state is paramount for predicting physicochemical properties such as solubility, stability, and bioavailability, which are critical parameters in drug design.

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. It provides precise information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions, such as halogen bonding and π-π stacking, which govern the supramolecular assembly.

While the specific crystal structure of this compound (CAS Number: 121263-10-3) has not been publicly reported, this guide will detail the necessary steps to achieve this characterization.

Synthesis and Crystallization

The first step in crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

The synthesis of this compound would typically involve the nitration of a dibromopyridine precursor or the bromination of a nitropyridine. A plausible synthetic route could be the nitration of 2,4-dibromopyridine. The synthesis of the related compound, 2-Amino-4-bromo-3-nitropyridine, involves the nitration of 2-Amino-4-bromopyridine using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (-5 °C to 5 °C).[2] A similar approach could likely be adapted for the synthesis of this compound from 2,4-dibromopyridine.

General Synthetic Protocol for Nitration:

-

The precursor (e.g., 2,4-dibromopyridine) is dissolved in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.

-

A nitrating mixture (e.g., a combination of concentrated nitric acid and sulfuric acid) is added dropwise to the solution while maintaining a low temperature to control the reaction rate and regioselectivity.

-

The reaction mixture is stirred for a specified period, and the progress is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is carefully quenched by pouring it over ice, and the resulting precipitate is collected by filtration.

-

The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Crystal Growth

The growth of single crystals of sufficient size and quality is a critical and often challenging step. Various methods can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.

-

Vapor Diffusion: A solution of the compound is placed in a small open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystal growth.

The choice of solvent is crucial and is often determined empirically. Common solvents for organic molecules include ethanol, methanol, acetone, ethyl acetate, and hexane.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their crystal structure.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern crystallographic studies are typically performed using a diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

Experimental Protocol for Data Collection:

-

Crystal Selection and Mounting: A well-formed single crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope and mounted on a suitable holder (e.g., a glass fiber or a loop).

-

Data Collection Temperature: To minimize thermal motion of the atoms and improve the quality of the diffraction data, data is usually collected at a low temperature (e.g., 100 K) using a cryostream.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame and the total number of frames are optimized to ensure good data quality and completeness.

-

Data Reduction: The raw diffraction intensities are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and integrated to produce a list of unique reflection indices (h, k, l) and their corresponding structure factor amplitudes.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Computational Protocol for Structure Solution and Refinement:

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

-

Structure Solution: The initial positions of the atoms are determined using either direct methods or Patterson methods. These methods use the intensities of the diffracted X-rays to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined using a least-squares method. In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the observed structure factor amplitudes and those calculated from the model. The quality of the refinement is monitored by the R-factor, which should converge to a low value (typically < 5% for a good quality structure).

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Model Validation: The final structural model is validated using software tools to check for geometric consistency and to ensure that there are no unassigned features in the final difference electron density map. The final results are typically deposited in a crystallographic database and presented in a Crystallographic Information File (CIF).

Data Presentation (Hypothetical)

If the crystal structure of this compound were determined, the quantitative data would be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Crystal Data and Structure Refinement Details for this compound.

| Parameter | Value |

| Chemical Formula | C₅H₂Br₂N₂O₂ |

| Formula Weight | 281.89 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | [Hypothetical Value] Å |

| b | [Hypothetical Value] Å |

| c | [Hypothetical Value] Å |

| α | 90° |

| β | [Hypothetical Value]° |

| γ | 90° |

| Volume | [Hypothetical Value] ų |

| Z | 4 |

| Calculated Density | [Hypothetical Value] Mg/m³ |

| Absorption Coefficient | [Hypothetical Value] mm⁻¹ |

| F(000) | [Hypothetical Value] |

| Data Collection | |

| Theta range for data collection | [Hypothetical Range]° |

| Reflections collected | [Hypothetical Value] |

| Independent reflections | [Hypothetical Value] [R(int) = value] |

| Refinement | |

| Final R indices [I>2sigma(I)] | R1 = [<0.05], wR2 = [<0.10] |

| R indices (all data) | R1 = [value], wR2 = [value] |

| Goodness-of-fit on F² | [~1.0] |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond | Length (Å) | Angle | Degree (°) |

| Br(1)-C(2) | [~1.88] | C(3)-C(2)-N(1) | [~123.0] |

| Br(2)-C(4) | [~1.87] | C(2)-C(3)-C(4) | [~118.0] |

| N(2)-C(3) | [~1.47] | C(3)-C(4)-C(5) | [~120.0] |

| N(1)-C(2) | [~1.33] | C(4)-C(5)-C(6) | [~119.0] |

| N(1)-C(6) | [~1.34] | C(5)-C(6)-N(1) | [~120.0] |

| O(1)-N(2) | [~1.22] | O(1)-N(2)-O(2) | [~125.0] |

| O(2)-N(2) | [~1.22] | C(2)-C(3)-N(2) | [~121.0] |

Visualization of Experimental Workflow

The process from obtaining the compound to analyzing its crystal structure can be visualized as a logical workflow.

Caption: Experimental workflow for the crystal structure analysis of a small molecule.

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, this technical guide provides a comprehensive overview of the established methodologies required for its determination. The synthesis, crystallization, single-crystal X-ray diffraction, and structure refinement are sequential processes that, when successfully applied, would yield precise and valuable insights into the molecular geometry and intermolecular interactions of this important synthetic intermediate. The hypothetical data presented herein serves as a template for what can be expected from such an analysis. The determination and public deposition of the crystal structure of this compound would be a valuable contribution to the fields of medicinal chemistry, materials science, and drug development.

References

Commercial Availability and Synthetic Utility of 2,4-Dibromo-3-nitropyridine: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-3-nitropyridine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring two reactive bromine atoms and an electron-withdrawing nitro group, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its derivatization, and its application in the synthesis of kinase inhibitors for drug discovery.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. The purity levels, available quantities, and CAS number are generally consistent across vendors, facilitating its procurement for research and development purposes. Below is a summary of representative suppliers and their product specifications.

| Supplier | CAS Number | Purity | Available Quantities |

| ChemScene | 121263-10-3 | ≥97% | Custom Synthesis |

| Cenmed | 121263-10-3 | 97% | 5g |

| Chem-Impex | 121263-10-3 | ≥98% (HPLC) | Inquire |

| Sobekbio Biosciences | 121263-10-3 | 95% | 100mg, 250mg, 1g |

| IndiaMART | 121263-10-3 | 98% | 1kg |

Synthetic Applications in Drug Discovery

The strategic positioning of the two bromine atoms and the nitro group on the pyridine ring makes this compound a valuable precursor for generating libraries of substituted pyridines. The differential reactivity of the bromine atoms, particularly in palladium-catalyzed cross-coupling reactions, allows for sequential and regioselective introduction of various substituents.

Regioselective Suzuki-Miyaura Cross-Coupling

The bromine at the 2-position of the pyridine ring is generally more reactive towards palladium-catalyzed Suzuki-Miyaura coupling than the bromine at the 4-position. This regioselectivity enables the selective introduction of an aryl or heteroaryl group at the C2 position while leaving the C4 bromine available for subsequent transformations.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of a 2,4-Dibromopyridine Derivative

This protocol is adapted from methodologies reported for similar 2,4-dibromopyridine systems and serves as a general guideline.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

Potassium carbonate (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-aryl-4-bromo-3-nitropyridine derivative.

Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in a large number of FDA-approved drugs, particularly in the area of kinase inhibitors.[1] this compound and its derivatives serve as versatile starting materials for the synthesis of various kinase inhibitors, often based on fused heterocyclic systems like imidazo[4,5-b]pyridines, which are bioisosteres of purines.[1]

The general synthetic strategy involves the sequential substitution of the two bromine atoms followed by reduction of the nitro group and subsequent cyclization to form the desired heterocyclic core. This approach allows for the systematic exploration of the chemical space around the pyridine scaffold to optimize the potency and selectivity of the kinase inhibitors.

Below is a logical workflow for the synthesis of a potential kinase inhibitor starting from this compound.

Signaling Pathways in Cancer Therapy

Many kinase inhibitors developed from pyridine-based scaffolds target key signaling pathways that are dysregulated in cancer. While a specific signaling pathway directly modulated by a compound synthesized from this compound is not explicitly detailed in the immediate search results, the imidazo[4,5-b]pyridine scaffold is known to be a core component of inhibitors targeting various protein kinases involved in cell proliferation, survival, and angiogenesis. These can include, but are not limited to, kinases within the PI3K/Akt/mTOR and MAPK/ERK pathways.

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that is often targeted in cancer therapy.

Conclusion

This compound is a commercially accessible and highly valuable starting material for the synthesis of complex heterocyclic molecules in the context of drug discovery. Its well-defined reactivity allows for the regioselective construction of substituted pyridine derivatives, which are key pharmacophores in a multitude of therapeutic agents, particularly kinase inhibitors. The synthetic strategies outlined in this guide, coupled with the understanding of the targeted biological pathways, provide a solid foundation for researchers and drug development professionals to leverage this versatile building block in their quest for novel therapeutics.

References

Regioselective Synthesis of 2,4-Dibromo-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed regioselective synthesis of 2,4-dibromo-3-nitropyridine, a valuable building block in medicinal chemistry and drug development.[1] Due to the limited availability of a direct, one-step synthesis protocol in the current literature, this guide outlines a robust two-step synthetic pathway. The initial section focuses on the preparation of the key intermediate, 2,4-dibromopyridine, followed by a detailed, proposed protocol for its regioselective nitration to yield the target compound. The methodologies are based on established principles of heterocyclic chemistry and analogous reactions reported in the literature.

Synthetic Pathway Overview

The proposed synthesis of this compound involves a two-step reaction sequence, commencing with the synthesis of 2,4-dibromopyridine from 2-bromo-4-nitropyridine N-oxide. This intermediate is then subjected to electrophilic nitration to introduce the nitro group at the C-3 position of the pyridine ring.

References

In-Depth Technical Guide: Reactivity and Stability of 2,4-Dibromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dibromo-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its unique electronic properties, stemming from the interplay between the electron-deficient pyridine ring, two bromine atoms, and a potent electron-withdrawing nitro group, render it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its stability, reactivity, and key reaction protocols, offering a technical resource for professionals engaged in organic synthesis and drug development.

Physicochemical Properties and Stability

This compound is typically a light brown powder.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 121263-10-3 | [1][2][3][4] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][3][4] |

| Molecular Weight | 281.89 g/mol | [1][3] |

| Appearance | Light brown powder | [1][2] |

| Purity | ≥ 98% (HPLC) | [1] |

| Boiling Point | 262.1°C at 760 mmHg | [5] |

| Density | 2.221 g/cm³ | [5] |

| Flash Point | 112.3°C | [5] |

| Refractive Index | 1.649 | [5] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Thermal Stability: The recommended storage temperature of 0-8°C suggests that the compound may have limited thermal stability at ambient temperatures.[1][2][3] It should be protected from excessive heat.

-

Atmospheric Stability: To prevent degradation, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[3][4]

-

Storage Conditions: The compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated location.[3]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electronic influence of the nitro group and the pyridine nitrogen, which activate the C-Br bonds towards nucleophilic attack and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the C3 position significantly lowers the electron density of the pyridine ring, making the carbons at positions 2 and 4 highly electrophilic and susceptible to attack by nucleophiles.

Regioselectivity: Experimental and mechanistic studies on analogous systems indicate a strong preference for nucleophilic attack at the C4 position over the C2 position. This regioselectivity is governed by the stability of the intermediate Meisenheimer complex. Attack at C4 allows the negative charge to be delocalized onto the oxygen atoms of the ortho-nitro group through resonance, providing a more stable intermediate compared to attack at C2.

Caption: Regioselectivity in the SNAr of this compound.

Potential Side Reactions: In studies of the related 3-bromo-4-nitropyridine, nucleophilic substitution with amines in polar aprotic solvents has been shown to yield an unexpected product resulting from the migration of the nitro group.[6][7] Researchers should be aware of this potential side reaction, particularly when using solvents like DMSO or DMF.[6][7]

Suzuki-Miyaura Cross-Coupling

The bromine substituents serve as effective leaving groups in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds. This allows for the introduction of aryl, heteroaryl, or vinyl groups.

Regioselectivity: For 2,4-dibromopyridine (lacking the nitro group), Suzuki coupling shows a high regioselectivity for reaction at the C2 position. The presence of the strongly electron-withdrawing nitro group at C3 in this compound is expected to influence this selectivity, though specific studies are limited. Both C2 and C4 positions are activated, and the reaction outcome may depend on the specific catalyst, ligand, and reaction conditions employed.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (-NH₂), providing a key synthetic handle for further functionalization, such as amide bond formation or diazotization reactions. This transformation is fundamental in building diverse molecular libraries.

Common Reagents:

-

Catalytic Hydrogenation: Hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd/C) is a standard and efficient method.

-

Metal/Acid Systems: Reducing agents such as iron powder in acetic acid or hydrochloric acid (Fe/H⁺) provide a classic and reliable alternative.[8]

Experimental Protocols

The following protocols are representative examples for key transformations of this compound and are adapted from procedures for analogous substrates.

Protocol: Regioselective SNAr with an Amine

This protocol describes the selective substitution at the C4 position with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., cyclopentylamine)

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Anhydrous acetonitrile (MeCN) or Tetrahydrofuran (THF)

-

Ethyl acetate, water, brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

In a separate flask, prepare a solution of the primary amine (1.0-1.1 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile.

-

Reaction: Slowly add the amine/triethylamine solution dropwise to the stirred solution of this compound at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Purification: Purify the crude product via silica gel column chromatography to yield the desired 4-amino-2-bromo-3-nitropyridine product.

Caption: General experimental workflow for a selective C4 amination (SNAr) reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the palladium-catalyzed coupling of an arylboronic acid with this compound.[9][10][11][12]

Materials:

-

This compound

-

Arylboronic acid or boronic ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like SPhos) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, THF/Water)

-

Ethyl acetate, water, brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst/ligand.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C) for several hours (4-24 h).

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers like 2,5-dibromo-3-nitropyridine suggest the following precautions:

-

Hazards: Causes skin and eye irritation. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

This information should be used as a guide, and a full risk assessment should be completed before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. csatoday.iaai.com [csatoday.iaai.com]

- 4. 121263-10-3|this compound|BLD Pharm [bldpharm.com]

- 5. 2,4-Dibromo-3-nitropyridine121263-10-3,Purity96%_Tetrahedron Scientific Inc [molbase.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. ocf.berkeley.edu [ocf.berkeley.edu]

An In-depth Technical Guide to 2,4-Dibromo-3-nitropyridine: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dibromo-3-nitropyridine, a key building block in modern organic synthesis. The document details its discovery and historical development, various synthetic protocols, and its significant applications in the pharmaceutical and agrochemical industries.

Introduction

This compound is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its pyridine core, substituted with two bromine atoms and a nitro group, offers multiple reactive sites for chemical modification, making it an invaluable tool for medicinal chemists and materials scientists. The strategic placement of the bromo and nitro substituents activates the pyridine ring for various nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular architectures with potential biological activity.[2] This guide will delve into the key aspects of this compound, from its initial synthesis to its role in the development of novel therapeutic agents and crop protection solutions.

Discovery and History

The precursor, 2,4-dibromopyridine, was efficiently synthesized by den Hertog and colleagues by treating 2,4-dihydroxypyridine with phosphorus oxybromide. This provided a key starting material for further functionalization. The subsequent nitration of such dihalopyridines, a standard electrophilic aromatic substitution, would logically lead to the formation of nitro-substituted isomers, including this compound. The regioselectivity of this nitration is influenced by the directing effects of the existing substituents on the pyridine ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 121263-10-3 | [1] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1] |

| Molecular Weight | 281.89 g/mol | [1] |

| Appearance | Light brown powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 2,4-dibromopyridine precursor followed by its nitration.

Synthesis of 2,4-Dibromopyridine

An efficient method for the preparation of 2,4-dibromopyridine involves the treatment of 2,4-dihydroxypyridine with a brominating agent such as phosphorus oxybromide.[3]

Experimental Protocol: Synthesis of 2,4-Dibromopyridine from 2,4-Dihydroxypyridine [3]

-

Materials:

-

2,4-Dihydroxypyridine

-

Phosphorus oxybromide (POBr₃)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

-

Procedure:

-

In a Schlenk flask, heat a mixture of 2,4-dihydroxypyridine (1.0 eq) and phosphorus oxybromide (3.3 eq).

-

Maintain the reaction temperature at 125 °C for 4.5 hours.

-

After cooling to room temperature, carefully pour the reaction mixture into water.

-

Neutralize the aqueous solution with sodium carbonate.

-

Extract the product with dichloromethane.

-

Dry the combined organic extracts and remove the solvent under reduced pressure to yield 2,4-dibromopyridine.

-

-

Yield: ~90%[3]

An alternative route to 2,4-dibromopyridine starts from 2-bromo-4-nitropyridine N-oxide, which upon treatment with acetyl bromide, undergoes a tandem nucleophilic substitution and N-oxide reduction.[3]

Experimental Protocol: Synthesis of 2,4-Dibromopyridine from 2-Bromo-4-nitropyridine N-Oxide [3]

-

Materials:

-

2-Bromo-4-nitropyridine N-Oxide

-

Acetyl bromide

-

Acetic acid (AcOH)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

-

Procedure:

-

Add acetyl bromide to a solution of 2-bromo-4-nitropyridine N-oxide in acetic acid.

-

Heat the reaction mixture to 130 °C for 16 hours.

-

Carefully pour the cooled reaction mixture into ice.

-

Basify the mixture with sodium carbonate to a pH of 9.

-

Extract the product with dichloromethane.

-

Separate and dry the combined organic phase, and remove the solvent under reduced pressure.

-

Purify the residue to obtain 2,4-dibromopyridine.

-

-

Yield: ~71%[3]

Nitration of 2,4-Dibromopyridine

The introduction of the nitro group at the 3-position of 2,4-dibromopyridine is achieved through electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. The general conditions for the nitration of related bromopyridines provide a basis for this protocol.

Experimental Protocol: Nitration of 2,4-Dibromopyridine (General Procedure)

-

Materials:

-

2,4-Dibromopyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Base (e.g., sodium hydroxide or ammonium hydroxide)

-

-

Procedure:

-

Dissolve 2,4-dibromopyridine in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid, and cool it.

-

Slowly add the nitrating mixture dropwise to the solution of 2,4-dibromopyridine, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at a low temperature for a set period (e.g., 1-2 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Neutralize the solution with a suitable base to a pH of 7-8.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

While a definitive, publicly available spectrum for this compound is not readily found, the expected NMR data can be inferred from the analysis of closely related structures. The following table provides predicted chemical shifts.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~8.4 | H-6 |

| ~7.8 | H-5 | |

| ¹³C NMR | ~155 | C-2 |

| ~148 | C-6 | |

| ~140 | C-3 | |

| ~125 | C-4 | |

| ~120 | C-5 |

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, finding applications in both pharmaceutical and agrochemical research.[1]

Pharmaceutical Applications

The unique substitution pattern of this compound allows for selective functionalization, making it a key intermediate in the synthesis of various therapeutic agents. It is particularly useful in the development of compounds targeting bacterial infections and for cancer therapies.[1] The bromine atoms can be selectively replaced through nucleophilic aromatic substitution or participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce diverse functionalities.[4]

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor, a common strategy in cancer therapy.

Caption: Inhibition of a kinase signaling pathway.

Agrochemical Applications

In the agrochemical sector, this compound serves as a precursor for the synthesis of novel pesticides and herbicides.[1] The introduction of this functionalized pyridine ring into larger molecules can impart specific biological activities that are effective for crop protection. The reactivity of the compound allows for the creation of a diverse library of potential agrochemicals for screening and development.

Conclusion

This compound is a pivotal chemical intermediate with significant utility in the fields of drug discovery and agrochemical development. Its well-defined synthesis and the versatile reactivity of its functional groups provide a robust platform for the creation of novel and complex molecular structures. As research in these areas continues to advance, the demand for such highly functionalized building blocks is expected to grow, further solidifying the importance of this compound in modern organic synthesis.

References

In-depth Technical Guide to the Safety of 2,4-Dibromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for 2,4-Dibromo-3-nitropyridine (CAS No. 121263-10-3), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Adherence to the safety protocols outlined in this document is crucial for minimizing risks in a laboratory or industrial setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System (GHS).

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

Data sourced from multiple suppliers and aggregated GHS information.

The GHS pictograms associated with these hazards are intended to provide an immediate visual warning of the potential risks.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| CAS Number | 121263-10-3[1][2][3] |

| Molecular Formula | C₅H₂Br₂N₂O₂[1] |

| Molecular Weight | 281.89 g/mol [1] |

| Appearance | Light brown powder[1] |

| Purity | ≥ 98% (HPLC)[1] |

This data represents typical values and may vary between suppliers.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the chemical's integrity.

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear appropriate personal protective equipment (PPE).

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Recommended storage temperature is between 0-8 °C.[1]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Call a poison center or doctor if you feel unwell. Rinse mouth. |

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment to be used when handling this compound.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.

-

Hazardous Combustion Products: May include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Do not allow it to enter drains or waterways.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Always refer to the specific SDS for the most accurate and up-to-date information.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2,4-Dibromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. 2,4-Dibromo-3-nitropyridine is a valuable building block, offering two reactive bromine atoms and a directing nitro group, which allows for selective functionalization to create complex molecular architectures.

These application notes provide a comprehensive guide to the use of this compound in Suzuki coupling reactions. The protocols and data presented are designed to assist researchers in developing robust and efficient synthetic routes towards novel pyridine-based compounds.

Principle of Regioselectivity

In the Suzuki coupling of 2,4-dibromopyridine derivatives, the regioselectivity is a critical aspect. For 2,4-dibromopyridine itself, the coupling reaction preferentially occurs at the C2-position.[1] This selectivity is attributed to the electronic influence of the pyridine nitrogen, which makes the C2 and C6 positions more electrophilic.

The introduction of a strong electron-withdrawing nitro group at the C3-position of 2,4-dibromopyridine is expected to further influence the regioselectivity. The nitro group will enhance the electrophilicity of the adjacent C2 and C4 positions. However, based on the inherent reactivity of the 2-position in pyridine systems, the Suzuki coupling of this compound is predicted to be highly regioselective, favoring the formation of 2-aryl-4-bromo-3-nitropyridine derivatives. This selective functionalization leaves the bromine atom at the C4-position available for subsequent cross-coupling reactions, enabling the synthesis of diverse di-substituted pyridine compounds.

Data Presentation

Table 1: Typical Reagents for Suzuki Coupling of this compound

| Reagent | Role | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | The limiting reagent in the reaction. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is used to ensure complete consumption of the starting material. |

| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | Various palladium catalysts can be employed. See Table 2 for examples. |

| Base | Activator | 2.0 - 3.0 | Essential for the transmetalation step. The choice of base can influence the reaction outcome. |

| Solvent | Reaction Medium | - | A degassed solvent or solvent mixture is crucial to prevent catalyst deactivation. |

| Ligand (optional) | Catalyst Modifier | Varies | Often used to improve catalyst stability and reactivity, especially for challenging substrates. |

Table 2: Common Palladium Catalysts and Reaction Conditions for Suzuki Coupling of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80-110 |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Toluene, THF | 80-110 |

| PdCl₂(dppf) | dppf | Na₂CO₃, K₃PO₄ | DMF, DME | 80-120 |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄, KF | 1,4-Dioxane | 80-110 |

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Regioselective Suzuki Coupling at the C2-Position

This protocol is designed for the selective coupling of an arylboronic acid at the C2-position of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add Pd(PPh₃)₄ (0.03 equiv) to the flask.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-bromo-3-nitropyridine product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Toluene (anhydrous and degassed)

-

Water (degassed)

-

Microwave reaction vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

-

Solvent Addition: Add degassed toluene and water (typically in a 10:1 ratio).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 15-60 minutes.

-

Work-up and Purification: After cooling, the work-up and purification procedure is similar to that described in Protocol 1.

Mandatory Visualization

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A general experimental workflow for the Suzuki coupling reaction.

Caption: Predicted regioselectivity in the Suzuki coupling of this compound.

References

Application Notes and Protocols for Sonogashira Coupling with 2,4-Dibromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions, tolerates a wide range of functional groups, and is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3] This document provides a detailed protocol for the Sonogashira coupling reaction with 2,4-Dibromo-3-nitropyridine, a substrate of interest in medicinal chemistry due to the prevalence of the nitropyridine scaffold in pharmacologically active compounds.

The presence of two bromine atoms on the pyridine ring offers the potential for selective mono- or di-alkynylation, providing a versatile platform for the synthesis of a diverse array of substituted nitropyridines. The regioselectivity of the reaction is influenced by the electronic and steric environment of the two bromine atoms. In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl.[4] For di-halogenated aromatic compounds, the position of the halogen also plays a crucial role, with positions that are more electron-deficient or less sterically hindered often reacting preferentially.

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound).

-